molecular formula C5H2Br3N B181223 2,3,6-Tribromopyridine CAS No. 2402-92-8

2,3,6-Tribromopyridine

Cat. No. B181223
CAS RN: 2402-92-8
M. Wt: 315.79 g/mol
InChI Key: DEFQJQYLAIGWAG-UHFFFAOYSA-N
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Description

2,3,6-Tribromopyridine is a chemical compound with the molecular formula C5H2Br3N . It has an average mass of 315.788 Da and a monoisotopic mass of 312.773712 Da .


Molecular Structure Analysis

The molecular structure of 2,3,6-Tribromopyridine consists of a pyridine ring with bromine atoms substituted at the 2nd, 3rd, and 6th positions .

Scientific Research Applications

  • Synthesis and Application of Trifluoromethylpyridines
    • Scientific Field: Agrochemical and Pharmaceutical Industries .
    • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of n-Type π-Conjugated Hyperbranched Polymers
    • Scientific Field: Material Science .
    • Summary of the Application: n-Type π-conjugated hyperbranched polymers, specifically hyperbranched polypyridinebenzene, are synthesized for use in organic optoelectronic devices, such as solar cells, light emitting diodes, and transistors .
    • Methods of Application: The synthesis involves the copolymerization of 1,3,5-tribromobenzene (BeBr3) and 2,5-dibromopyridine via chain-growth condensation polymerization catalyzed by Ni(dppp)Cl2 . The use of BeBr3 as a branching unit simplifies the synthesis of n-type π-conjugated hyperbranched polymers .
    • Results or Outcomes: The results of UV-Vis spectroscopy and cyclic voltammetry suggest that the synthesized polymer retains its hyperbranched structure, which is beneficial in electrochemical doping .

properties

IUPAC Name

2,3,6-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFQJQYLAIGWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604592
Record name 2,3,6-Tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Tribromopyridine

CAS RN

2402-92-8
Record name 2,3,6-Tribromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
HJ den Hertog, E Farenhorst - Recueil des Travaux Chimiques …, 1948 - Wiley Online Library
Crouch and Lochte have described a new synthesis of pyridine derivatives, in which they start from glutarimide or from its alkyl derivatives WW Crouch and HL Lochte, J. Am. Chem. Soc…
Number of citations: 7 onlinelibrary.wiley.com
HJ den Hertog Jr, JP Wibaut - Recueil des Travaux Chimiques …, 1932 - Wiley Online Library
… 2 : 3 : 6-Tribromopyridine is formed either from 3-bromopyridine or from 2 : 6-dibromopyridine. 2 : 4 : 6Tribromopyridine is also formed from 2 : 6-dibromopyridine : the third bromine …
Number of citations: 17 onlinelibrary.wiley.com
HJ den Hertog - Recueil des Travaux Chimiques des Pays‐Bas, 1945 - Wiley Online Library
Descriptions are given of different methods of preparation and proofs of the structure of six bromopyridines (2,3‐dibromo‐, 2,4‐dibromo‐, 3,4‐dibromo‐, 2,3,4‐tribromo‐, 2,4,5‐tribromo‐…
Number of citations: 0 onlinelibrary.wiley.com
I Collins, H Suschitzky - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Pentabromopyridine was treated with various nucleophiles, such as alkoxides and primary and secondary amines. In the last case, with benzene as the solvent, 2(6)-substitution …
Number of citations: 12 pubs.rsc.org
CWN Cumper, AI Vogel - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Results.-The dielectric constants (z12), specific volumes (vlZ), and refractive indices to sodium light (n12) of benzene solutions with weight fractions (w2) are recorded in Table 1. Over …
Number of citations: 2 pubs.rsc.org
P Lassalas, C Berini, JBEY Rouchet… - Organic & …, 2018 - pubs.rsc.org
Herein, palladium-catalyzed Miyaura borylation of 4-bromo-2,4′-bithiazoles followed by Suzuki–Miyaura cross-coupling reaction (named the MBSC process) with (hetero)aryl- and …
Number of citations: 7 pubs.rsc.org
AN Pankratov - … Chemistry: An International Journal of Main …, 2002 - Wiley Online Library
By means of the MNDO, AM1, and PM3 methods, standard heats of formation, entropies, ionization potentials, and molecular dipole moments of the pyridine series compounds have …
Number of citations: 24 onlinelibrary.wiley.com
C Ammer, T Bach - Chemistry–A European Journal, 2010 - Wiley Online Library
The thiopeptides amythiamicin C and D were synthesized by employing amide bond formation, a Stille cross‐coupling reaction, and two Negishi cross‐coupling reactions as key …
O Delgado, HM Müller, T Bach - Chemistry–A European …, 2008 - Wiley Online Library
The potent antibiotic thiazolylpeptide GE2270 A was synthesized starting from N‐tert‐butyloxycarbonyl protected valine in a longest linear sequence of 20 steps and with an overall …
MK Hargreaves, JG Pritchard, HR Dave - Chemical Reviews, 1970 - ACS Publications
The chemistry of aliphaticimides has been briefly reviewed up to the year 1936 by Amagat.* 1 Up to that time imides were regarded as derivatives of acids and were not looked upon as …
Number of citations: 381 pubs.acs.org

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